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Introduction
Trehalose, a non-reducing disaccharide composed of two glucose units, plays a vital role in the

metabolism and survival of a wide range of organisms, from bacteria and yeast to plants and

invertebrates. Its unique chemical properties and involvement in crucial biological processes

have made it a subject of intense research. The use of radiolabeled trehalose, specifically with

Carbon-14 (¹⁴C), provides a powerful tool to investigate the intricacies of carbohydrate uptake,

transport, and metabolic fate within cellular systems. This technical guide offers an in-depth

exploration of the application of Trehalose C14 as a probe, providing researchers with the

necessary knowledge to design and execute robust experiments for studying carbohydrate

uptake pathways.

Quantitative Data on Trehalose Transport
The kinetic parameters of trehalose transport, such as the Michaelis constant (Km) and

maximum velocity (Vmax), are crucial for characterizing transporter proteins and understanding

the efficiency of trehalose uptake. While comprehensive data across a wide variety of cell types

is still an active area of research, studies on specific organisms provide valuable insights.
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Organism/C
ell Type

Transporter Substrate Km (mM)
Vmax
(pmol/min
per oocyte)

Reference

Anopheles

gambiae
TRET1 Trehalose 45.74 ± 3.58 Not Reported [1]

Bombyx mori TRET1 Trehalose 71.58 ± 6.45 Not Reported [1]

Apis mellifera TRET1 Trehalose 9.42 ± 2.37 Not Reported [1]

Drosophila

melanogaster
TRET1 Trehalose 10.94 ± 7.70 Not Reported [1]

Polypedilum

vanderplanki
TRET1 Trehalose 114.5 ± 27.9 522.9 ± 51.6 [2]

Glioblastoma

U373-MG

cells

Not Specified Trehalose Not Reported Not Reported [3]

Note: The Vmax values for the insect TRET1 transporters were not explicitly stated in the

provided reference. The data for glioblastoma cells indicates trehalose uptake but does not

provide specific kinetic parameters.

Experimental Protocols
The following are detailed methodologies for conducting ¹⁴C-trehalose uptake experiments.

These protocols are based on established techniques for radiolabeled substrate uptake assays

and can be adapted for specific cell types and experimental questions.

Protocol 1: ¹⁴C-Trehalose Uptake Assay in Adherent
Mammalian Cells
Materials:

Adherent mammalian cells of interest

Cell culture medium and supplements
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Phosphate-buffered saline (PBS), ice-cold

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

¹⁴C-Trehalose (specific activity to be determined based on experimental needs)

Unlabeled trehalose (for competition experiments)

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

Scintillation cocktail

Scintillation vials

Liquid scintillation counter

Multi-well cell culture plates (e.g., 24-well)

Procedure:

Cell Seeding: Seed cells in multi-well plates at a density that allows them to reach 80-90%

confluency on the day of the experiment.

Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

Preparation for Uptake:

On the day of the experiment, aspirate the culture medium.

Wash the cells twice with ice-cold PBS to remove residual medium.

Pre-incubate the cells with uptake buffer for 15-30 minutes at 37°C to allow them to

equilibrate.

Uptake Initiation:

Prepare the uptake solution containing ¹⁴C-trehalose at the desired final concentration in

pre-warmed uptake buffer. For competition experiments, also prepare solutions with a high

concentration of unlabeled trehalose.
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Aspirate the pre-incubation buffer and add the ¹⁴C-trehalose uptake solution to each well

to initiate the uptake.

Incubation: Incubate the cells for a predetermined time course (e.g., 1, 5, 15, 30, 60 minutes)

at 37°C.

Uptake Termination and Washing:

To stop the uptake, rapidly aspirate the uptake solution.

Immediately wash the cells three times with ice-cold PBS to remove extracellular ¹⁴C-

trehalose.

Cell Lysis:

Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature

to ensure complete lysis.

Scintillation Counting:

Transfer the cell lysate from each well to a scintillation vial.

Add an appropriate volume of scintillation cocktail to each vial.

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

Normalize the CPM values to the protein concentration of each well (determined by a

separate protein assay, e.g., BCA assay) or to the cell number.

Plot the uptake of ¹⁴C-trehalose over time.

For kinetic studies, perform the assay with varying concentrations of ¹⁴C-trehalose to

determine Km and Vmax values.

Protocol 2: ¹⁴C-Trehalose Uptake Assay in Suspension
Cells (e.g., Yeast)
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Materials:

Suspension cells (e.g., yeast strain of interest)

Growth medium

Washing buffer (e.g., ice-cold PBS or appropriate buffer for the cell type)

Uptake buffer

¹⁴C-Trehalose

Unlabeled trehalose

Microcentrifuge tubes

Filtration apparatus with glass fiber filters

Scintillation vials and cocktail

Liquid scintillation counter

Procedure:

Cell Culture: Grow cells in liquid culture to the desired growth phase (e.g., mid-log phase).

Cell Harvesting and Washing:

Harvest the cells by centrifugation.

Wash the cell pellet twice with ice-cold washing buffer to remove residual medium.

Cell Resuspension: Resuspend the cell pellet in uptake buffer to a known cell density.

Pre-incubation: Pre-incubate the cell suspension at the desired temperature (e.g., 30°C for

yeast) for 10-15 minutes.

Uptake Initiation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add ¹⁴C-trehalose to the cell suspension to the final desired concentration.

Incubation: Incubate the cell suspension with gentle agitation for a defined time course.

Uptake Termination and Filtration:

At each time point, take an aliquot of the cell suspension and rapidly filter it through a

glass fiber filter using a vacuum filtration apparatus.

Immediately wash the filter with a large volume of ice-cold washing buffer to remove

extracellular ¹⁴C-trehalose.

Scintillation Counting:

Place the filter in a scintillation vial.

Add scintillation cocktail and measure the radioactivity.

Data Analysis:

Normalize the CPM values to the number of cells in the aliquot.

Analyze the data as described for adherent cells.

Signaling Pathways and Experimental Workflows
The uptake and metabolism of trehalose are intricately linked to cellular signaling pathways

that regulate growth, stress response, and energy homeostasis. Visualizing these pathways

and the experimental workflows to study them is crucial for a comprehensive understanding.

Trehalose Biosynthesis and Signaling in Yeast
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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